molecular formula C23H18BrClN2O3 B3837942 3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide

3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B3837942
M. Wt: 485.8 g/mol
InChI Key: ILZUPMPJERQBMI-ZHZULCJRSA-N
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Description

3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Amide Bond: This can be achieved by reacting an amine with an acid chloride or an anhydride under basic conditions.

    Substitution Reactions: Introduction of the bromine and chlorine atoms can be done through electrophilic aromatic substitution reactions.

    Coupling Reactions: The final step might involve coupling the different aromatic rings using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the amide group can yield corresponding amines.

    Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-[(2-bromophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide
  • 3-(4-Methylphenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of 3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine and chlorine atoms can significantly affect its electronic properties and interactions with other molecules.

Properties

IUPAC Name

N-[(Z)-1-(4-bromophenyl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClN2O3/c1-30-21-9-5-4-8-19(21)26-23(29)20(14-15-10-12-16(24)13-11-15)27-22(28)17-6-2-3-7-18(17)25/h2-14H,1H3,(H,26,29)(H,27,28)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZUPMPJERQBMI-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 2
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3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 3
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3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 4
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3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 5
3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide
Reactant of Route 6
3-(4-Bromophenyl)-2-[(2-chlorophenyl)formamido]-N-(2-methoxyphenyl)prop-2-enamide

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